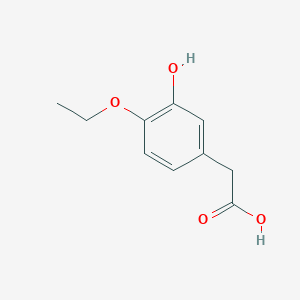

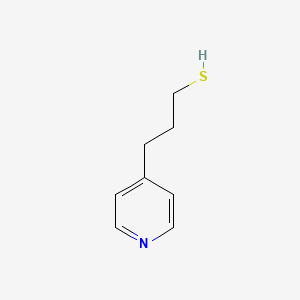

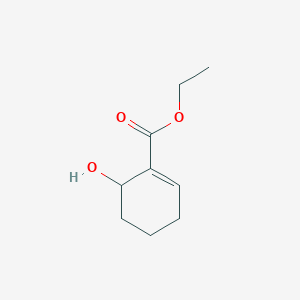

6-羟基-环己-1-烯羧酸乙酯

描述

Synthesis Analysis

Esters, including 6-Hydroxy-cyclohex-1-enecarboxylic acid ethyl ester, are usually prepared from carboxylic acids. Carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis

The general formula for esters is R1COOR2, where R is an alkyl group. The names of esters are created based on the names of the appropriate acids from which they were obtained or the names of acid residues and radicals that are part of the ester .Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides. All their reactions are applicable to both acyclic and cyclic esters, called lactones .Physical And Chemical Properties Analysis

Esters are among the most widespread of all naturally occurring compounds. Many simple esters are pleasant-smelling liquids that are responsible for the fragrant odors of fruits and flowers . They are also used as solvents for paints and varnishes .科学研究应用

合成和衍生物的形成

基于闭环复分解的合成:该化合物已被用于环己烯骨架的非对映选择性合成,例如制备(3R,4R,5S)-4-乙酰氨基-5-氨基-3-羟基-环己-1-烯-羧酸乙酯。该合成的关键方面是用更易获得的替代品(如 L-丝氨酸)来替代常用的起始材料(如(-)-莽草酸)。此过程中的关键步骤包括闭环复分解和非对映选择性格氏反应 (Cong & Yao, 2006).

烷基取代环己烯酮的前体:该化合物已被用作各种环己烯酮衍生物合成的前体。这些合成通常涉及烷基化过程,并探索了生产不饱和酮的不同途径 (Mcandrew, 1979).

氟代衍生物的合成:它已被用于新型氟代环状 s-反式乙烯基酸和酰胺酯衍生物的合成。这些化合物作为化学合成中的三氟甲基结构单元很有价值 (Okoro et al., 2006).

催化反应和不对称合成

催化反应:已使用南极假丝酵母脂肪酶 B 作为催化剂,研究了乙基顺式-2-羟基环戊烷-1-羧酸酯等相关化合物的酯官能团在不对称 O-酰基化反应中的作用。这些研究对于理解酶促催化中酰化和水解之间的平衡非常重要 (Forró, Galla, & Fülöp, 2013).

光学活性环己烯衍生物的合成:已对光学活性环己烯衍生物的合成进行了研究,例如乙基(6R)-6-[N-(2-氯-4-氟苯基)磺酰基]环己-1-烯-1-羧酸酯,这在抗菌剂的研究中具有重要意义 (Yamada et al., 2006).

与芳基-铅三乙酸盐的反应:已对乙基 4-氧代环己-2-烯羧酸酯衍生物与芳基-铅三乙酸盐的反应进行了研究,证明了区域选择性芳基化过程。这对于理解芳基-铅(IV) 三羧酸盐的化学至关重要 (Ackland & Pinhey, 1987).

作用机制

While the specific mechanism of action for 6-Hydroxy-cyclohex-1-enecarboxylic acid ethyl ester is not available, esters in general have been found to have diverse effects. For example, icosapent ethyl, a purified ethyl ester of eicosapentaenoic acid (EPA), has been found to have beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation .

安全和危害

While specific safety data for 6-Hydroxy-cyclohex-1-enecarboxylic acid ethyl ester is not available, general precautions for handling esters include avoiding contact with strong oxidizing agents and acids. Heating to decomposition may release carbon monoxide and carbon dioxide. Avoid heat, open flames and other potential sources of ignition .

未来方向

While specific future directions for 6-Hydroxy-cyclohex-1-enecarboxylic acid ethyl ester are not available, there is a growing interest in the use of microbial organisms for the production of biofuels, including biodiesel, from ligno-cellulosic sugars . This could potentially open up new avenues for the use of esters like 6-Hydroxy-cyclohex-1-enecarboxylic acid ethyl ester in sustainable energy production.

属性

IUPAC Name |

ethyl 6-hydroxycyclohexene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h5,8,10H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBESRLLLKNDABE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone](/img/structure/B3041284.png)

![2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B3041285.png)

![2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole](/img/structure/B3041287.png)

![O1-[(2-chloro-4-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3041290.png)

![5-(2-Chloro-4-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3041291.png)